molecular formula C11H14ClN B057588 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine CAS No. 616201-89-9

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine

Cat. No.: B057588
CAS No.: 616201-89-9
M. Wt: 195.69 g/mol
InChI Key: PDZGZUADJGRISH-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring structure containing nitrogen and chlorine atoms

Scientific Research Applications

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been explored for various scientific research applications:

Future Directions

The future directions of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine research could involve further optimization of the lead structure OPC-31260 . This could potentially enhance its oral activity and expand its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical and biological properties. Compared to Tolvaptan and Lorcaserin, it may exhibit different receptor binding affinities and pharmacological profiles, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

8-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-6-10(12)2-3-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZGZUADJGRISH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine
Reactant of Route 2
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine
Reactant of Route 3
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine
Reactant of Route 4
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine
Reactant of Route 5
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine
Reactant of Route 6
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine

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